Quinoline-2,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECFWBJFIOOXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621578 | |

| Record name | Quinoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855837-85-3 | |

| Record name | Quinoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

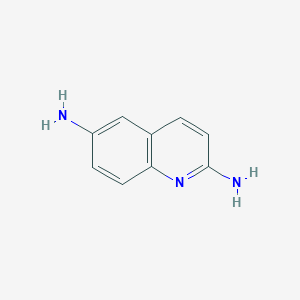

Quinoline-2,6-diamine chemical structure and properties

An In-Depth Technical Guide to Quinoline-2,6-diamine: A Privileged Scaffold for Drug Discovery

Executive Summary: The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] Among the vast library of quinoline derivatives, this compound emerges as a particularly compelling, yet underexplored, building block for drug discovery. Its bifunctional nature, featuring two reactive amino groups at distinct positions on the heterocyclic and carbocyclic rings, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of this compound, consolidating its known properties, proposing robust synthetic and analytical strategies, and exploring its vast potential as a scaffold for developing next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound is an aromatic heterocyclic compound distinguished by a quinoline core functionalized with amino groups at the C2 and C6 positions. This arrangement confers unique electronic and chemical properties, making it a valuable synthon in medicinal chemistry.

Chemical Identity

The fundamental identifiers and structural representation of this compound are summarized below. The structure highlights the pyridine and benzene rings fused together, with the respective amino substitutions.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 855837-85-3 | [2] |

| Molecular Formula | C₉H₉N₃ | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)N)C=C1N | [2] |

| InChI Key | WECFWBJFIOOXPR-UHFFFAOYSA-N |[2] |

Physicochemical Properties

While specific experimental data for melting and boiling points are not widely published, the general properties are characteristic of heterocyclic aromatic amines. It is classified as a heterocyclic aromatic compound.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Expected to be a solid at room temperature. | N/A |

| Odor | Possesses a strong odor, typical of quinolines. | [2] |

| Solubility | Limited solubility in cold water; readily dissolves in hot water and various organic solvents. | [2] |

| Melting Point | Data not available in cited literature. | [3] |

| Boiling Point | Data not available in cited literature. | [3] |

| Topological Polar Surface Area | 64.9 Ų (Predicted) |[4] |

Synthesis and Characterization

The synthesis of this compound can be approached through several classical methods for quinoline ring formation. A proposed, logical synthetic route is outlined below, followed by a discussion of standard characterization techniques.

Proposed Synthetic Strategy: Modified Skraup Synthesis

The Skraup synthesis is a robust method for constructing the quinoline core, involving the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[5] A plausible pathway to this compound would involve starting with 1,4-phenylenediamine as the aromatic amine precursor.

The key steps would be:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.

-

Michael Addition: The 1,4-phenylenediamine undergoes a Michael-type addition to acrolein.

-

Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.

-

Oxidation: An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, traditionally used in Skraup reactions) oxidizes the dihydroquinoline to the aromatic quinoline ring system.

-

Amination: The final step would require the introduction of the amino group at the C2 position, which could be achieved via nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloroquinoline intermediate, a common strategy in quinoline chemistry.

Caption: Proposed workflow for the synthesis of this compound.

Purification

Purification of the crude product would likely involve:

-

Neutralization and Extraction: Basifying the acidic reaction mixture to precipitate the free amine, followed by extraction into an organic solvent.

-

Chromatography: Column chromatography on silica gel is a standard method for separating quinoline derivatives from reaction byproducts.

-

Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product with high purity. High-performance liquid chromatography (HPLC) is also a powerful technique for both analysis and purification of quinoline compounds.[2]

Analytical Characterization (Predicted Profile)

-

¹H NMR: The spectrum should display distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the quinoline core. Two broad singlets corresponding to the two NH₂ groups would be expected, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum should show 9 distinct signals for the carbon atoms of the quinoline ring, reflecting the asymmetry of the molecule. Carbons bonded to nitrogen (C2, C6, C8a) would have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine groups (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (>3000 cm⁻¹), and C=C/C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm⁻¹).[6]

-

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight (159.19).[7]

Chemical Reactivity and Derivatization

The two amino groups on the this compound scaffold are the primary sites for chemical modification. Their differing electronic environments—the 2-amino group being on the electron-deficient pyridine ring and the 6-amino group on the electron-rich benzene ring—allow for potential regioselective reactions.

-

Nucleophilic Reactivity: Both amino groups can act as nucleophiles, readily participating in reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This allows for the introduction of a wide array of functional groups to modulate the compound's steric and electronic properties.[2]

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring, activated by the C6-amino group, is susceptible to electrophilic substitution reactions (e.g., halogenation, nitration), allowing for further functionalization of the core scaffold.

Caption: Reactivity sites and derivatization potential of this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs with diverse therapeutic applications. Derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9]

-

Anticancer Potential: Numerous quinoline derivatives have been developed as potent anticancer agents.[10] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of cell signaling pathways.[1][11] The diamino-substituted scaffold provides ideal vectors for creating compounds that can interact with specific targets within cancer cells.

-

Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal drugs.[9][12] Modifications of the this compound scaffold could lead to novel agents that overcome existing drug resistance mechanisms by targeting essential microbial enzymes like DNA gyrase.[12]

-

Anti-inflammatory Effects: Certain quinoline-based compounds are known to modulate inflammatory pathways.[2] Derivatization of this compound could yield new chemical entities for the treatment of inflammatory disorders.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the known hazards of its parent compound, quinoline, and other aromatic amines. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[13][14]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of significant strategic value for drug discovery and development. Its dual amine functionalities on a proven bioactive scaffold provide a rich platform for synthetic diversification. While further experimental characterization is needed, the predictive analysis and the established pharmacology of the quinoline class strongly support its potential as a core building block for libraries of novel compounds targeting a range of diseases, most notably cancer and microbial infections. This guide serves as a foundational resource for scientists poised to explore the vast therapeutic potential of this versatile chemical entity.

References

-

Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Elsevier. Retrieved January 7, 2026, from [Link]

-

The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 7, 2026, from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020, November 19). PubMed. Retrieved January 7, 2026, from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA. Retrieved January 7, 2026, from [Link]

-

Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Syntheses and anti-microbial evaluation of new quinoline scaffold derived pyrimidine derivatives. (2011, June 16). CORE. Retrieved January 7, 2026, from [Link]

-

2-N-(2-aminoethyl)this compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

A new general method for the synthesis of 2,6'-diquinoline derivatives. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 7, 2026, from [Link]

-

N,2-dimethylquinoline-4,6-diamine. (2025, May 20). ChemSynthesis. Retrieved January 7, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

-

Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. Retrieved January 7, 2026, from [Link]

-

13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 7, 2026, from [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved January 7, 2026, from [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

2 - SAFETY DATA SHEET. (n.d.). Retrieved January 7, 2026, from [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

Quinoline - SAFETY DATA SHEET. (2025, May 13). pentachemicals. Retrieved January 7, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Synthesis of Quinoline and derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018, June 7). Nanalysis. Retrieved January 7, 2026, from [Link]

-

Quinoline. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Quinoline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

Quinoline-5,6-diamine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

QUINOLINE-5,6-DIAMINE 42143-23-7 wiki. (n.d.). Retrieved January 7, 2026, from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed. Retrieved January 7, 2026, from [Link]

-

The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Quinoline. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). MDPI. Retrieved January 7, 2026, from [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Buy this compound | 855837-85-3 [smolecule.com]

- 3. This compound | 855837-85-3 [chemicalbook.com]

- 4. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pentachemicals.eu [pentachemicals.eu]

Foreword: The Strategic Importance of Quinoline-2,6-diamine

An In-Depth Technical Guide to the Synthesis of Quinoline-2,6-diamine

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] this compound, in particular, represents a highly valuable, yet synthetically challenging, building block. Its dual amino functionalities at electronically distinct positions (the electron-deficient C2 position and the electron-rich C6 position on the carbocyclic ring) offer orthogonal handles for derivatization, making it a prime intermediate for constructing complex molecular architectures and combinatorial libraries in drug discovery programs.

This guide eschews a simple recitation of synthetic procedures. Instead, it provides a strategic, in-depth analysis of the most reliable and field-proven pathways to this compound. We will dissect the causality behind methodological choices, offering a self-validating framework that empowers researchers to not only replicate but also adapt and troubleshoot these syntheses.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthesis begins with a logical deconstruction of the target molecule. The primary challenge lies in the controlled, regioselective introduction of two distinct amino groups. A retrosynthetic analysis reveals a multi-step pathway beginning from a readily available, commercially sourced starting material.

Figure 1: Retrosynthetic pathway for this compound. This diagram illustrates the deconstruction of the target molecule to its key intermediates and the ultimate starting material, p-nitroaniline.

This analysis identifies the most viable forward-synthesis strategy:

-

Construct the Core Ring System: Build the 6-nitroquinoline scaffold from p-nitroaniline.

-

Activate the C2 Position: Introduce a leaving group (e.g., chlorine) at the C2 position.

-

Install the C2-Amino Group: Displace the leaving group via nucleophilic aromatic substitution.

-

Final Reduction: Convert the C6-nitro group to the target amine.

Part 1: The Skraup Synthesis of the 6-Nitroquinoline Core

The Skraup synthesis is a classic, powerful, and often high-yielding method for constructing the quinoline ring system.[3][4][5] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and concentrated sulfuric acid.[4] For our target, p-nitroaniline is the ideal starting material, as the nitro group is stable under the harsh acidic and oxidative conditions and directly installs the required functionality at the C6 position.[6]

The causality for this choice is clear: sulfuric acid first dehydrates glycerol to form acrolein in situ.[4] The p-nitroaniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is an oxidation of the resulting dihydroquinoline intermediate to the aromatic 6-nitroquinoline.

Figure 2: Workflow for the Skraup synthesis of 6-Nitroquinoline. A schematic representation of the key inputs and process steps.

Experimental Protocol: 6-Nitroquinoline

-

Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, cautiously charge p-nitroacetanilide (1.0 eq), glycerol (4.0 eq), and arsenic pentoxide (0.75 eq).[7]

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approx. 0.4 eq relative to p-nitroacetanilide) at a rate that maintains the internal temperature below 130°C.

-

Reaction: Heat the mixture gently in an oil bath. The exothermic reaction will typically commence, causing the mixture to boil for up to 30 minutes.[7] Once the initial exotherm subsides, continue to heat the mixture at 135-140°C for an additional 3 hours.

-

Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Isolation: The product will precipitate. Isolate the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.

| Parameter | Value/Condition | Rationale |

| Reactants | p-Nitroacetanilide, Glycerol | p-nitroacetanilide is often used for a less violent reaction; the acetyl group is cleaved under reaction conditions.[7] |

| Acid Catalyst | Conc. H₂SO₄ | Acts as both a catalyst and a dehydrating agent for glycerol.[4] |

| Oxidizing Agent | Arsenic Pentoxide | A classic, effective oxidant for the final aromatization step. Milder alternatives like nitrobenzene can also be used.[4] |

| Temperature | 130-140 °C | Sufficient to drive the reaction without excessive decomposition or runaway conditions.[7] |

| Typical Yield | ~85% | The Skraup synthesis is known for its high efficiency in many cases.[7] |

Part 2: Functionalization at the C2-Position

With the 6-nitroquinoline core secured, the next strategic phase is the introduction of the C2-amino group. Direct amination is not feasible. The C2 position must first be activated with a suitable leaving group, typically a halogen, via an oxidative halogenation process.

Step 2a: Synthesis of 2-Chloro-6-nitroquinoline

The conversion of a quinoline N-oxide to a 2-chloroquinoline using phosphoryl chloride (POCl₃) is a standard and reliable transformation. Therefore, the first step is the N-oxidation of 6-nitroquinoline, followed by chlorination.

-

N-Oxidation: 6-Nitroquinoline is treated with an oxidizing agent like hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to form 6-nitroquinoline N-oxide.

-

Chlorination: The resulting N-oxide is heated with phosphoryl chloride (POCl₃). POCl₃ acts as both the chlorinating agent and the solvent in this reaction, efficiently converting the N-oxide to 2-chloro-6-nitroquinoline.

Step 2b: Nucleophilic Aromatic Substitution (SNAr) for C2-Amination

The chloro substituent at the C2 position is now highly activated for nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the electron-withdrawing effect of both the ring nitrogen atom and the nitro group at the C6 position. This electronic demand facilitates the attack of a nucleophile.

The reaction of 2-chloro-6-nitroquinoline with ammonia (or a protected equivalent) proceeds via a classic SNAr mechanism, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion to yield 2-amino-6-nitroquinoline.

Figure 3: Workflow for the amination of 2-Chloro-6-nitroquinoline. This process highlights the key components for the successful nucleophilic aromatic substitution.

Experimental Protocol: 2-Amino-6-nitroquinoline

-

Setup: In a sealed pressure vessel, charge 2-chloro-6-nitroquinoline (1.0 eq) and ethanol.

-

Ammonia Source: Add a concentrated aqueous solution of ammonium hydroxide (excess, e.g., 10-20 eq). Alternatively, a solution of ammonia in dioxane can be used.

-

Reaction: Seal the vessel and heat the mixture at 120-150°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully vent the vessel. The product often precipitates from the reaction mixture.

-

Isolation: Collect the solid product by filtration. Wash with water and then a small amount of cold ethanol to remove impurities. The product can be dried under vacuum.

Part 3: Final Reduction to this compound

The final step is the reduction of the nitro group on 2-amino-6-nitroquinoline. This transformation must be selective to avoid reduction of the quinoline ring itself. Several methods are effective for this purpose.

The choice of reducing agent is critical and depends on factors like scale, available equipment, and tolerance for metal waste.

-

Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel with a hydrogen source (H₂ gas, hydrazine, etc.) is a very clean method. However, it requires specialized equipment (hydrogenator) and care must be taken to avoid over-reduction of the heterocyclic ring.

-

Metal/Acid Reduction: Classic methods using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in acidic media (typically HCl) are robust, inexpensive, and highly effective for nitro group reduction.[8] SnCl₂ is particularly reliable and often gives clean conversions with straightforward work-ups.[8]

Experimental Protocol: this compound (via SnCl₂ Reduction)

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-nitroquinoline (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated HCl portion-wise. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a concentrated solution of NaOH or Na₂CO₃ until the pH is strongly basic (pH > 10). This will precipitate tin salts.

-

Isolation: Filter the mixture to remove the inorganic salts. Extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

| Reduction Method | Pro | Con |

| Catalytic Hydrogenation (Pd/C, H₂) | Clean (no metal waste), high yield | Requires specialized equipment, potential for ring reduction |

| Fe / HCl or AcOH | Inexpensive, effective | Large amount of iron sludge, work-up can be cumbersome |

| SnCl₂ / HCl | Reliable, high conversion, mild conditions | Generates tin waste, requires careful basification during work-up[8] |

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, four-stage pathway starting from p-nitroaniline. This strategy, centered on the initial construction of a 6-nitroquinoline core via the Skraup synthesis, followed by C2-chlorination, nucleophilic amination, and a final nitro group reduction, provides a robust and scalable route. While other classical quinoline syntheses like the Friedländer or Combes reactions exist, the pathway detailed herein leverages readily available starting materials and employs a sequence of high-yielding, well-understood chemical transformations, making it the preferred method for researchers and drug development professionals.[1][2]

References

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Wikipedia. Doebner–Miller reaction. [Link]

- Synthesis of a great variety of quinoline derivatives has been developed by lithiation of N-pivaloylanilines with sec-BuLi, formylation with DMF, and subsequent condensation with active methylene groups of aldehydes or ketones (KHMDS).

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

ResearchGate. Friedlander synthesis of quinoline derivatives. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Slideshare. Doebner-Miller reaction and applications. [Link]

- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.

- Google Patents. Process for producing amino compounds of the quinoline series.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Yuan, X. X., et al. Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

- Combes Quinoline Synthesis.

-

PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. [Link]

-

NIH. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. [Link]

- Benchchem. Synthesis and Characterization of 2-Amino-6-nitroquinoxaline: A Technical Guide.

- DERIVATIVES OF 6-NITRO- AND 6-AMINO-QUINOLINE.

-

Química Organica.org. Combes synthesis of quinolines. [Link]

-

ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

- Benchchem. Application Notes and Protocols for the Synthesis of 2-Amino-6-nitroquinoxaline.

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Scribd. Combes Quinoline Synthesis PDF. [Link]

-

MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

- Benchchem. Technical Support Center: Scale-Up Synthesis of 2-Amino-6-nitroquinoxaline.

-

PMC. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

-

MDPI. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. [Link]

- Google Patents.

-

Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

- The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).

-

PMC. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

-

MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

PMC. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

-

ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Physical and chemical characteristics of Quinoline-2,6-diamine

An In-depth Technical Guide to the Physical and Chemical Characteristics of Quinoline-2,6-diamine

Abstract: this compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, its unique substitution pattern—featuring amino groups on both the pyridine and benzene rings—imparts a distinct set of physical and chemical properties that are crucial for its application in drug development and organic synthesis. This guide provides a comprehensive overview of these characteristics, offering field-proven insights into its structure, solubility, spectral properties, and chemical reactivity. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile molecule.

Molecular Structure and Core Properties

This compound is characterized by a quinoline core functionalized with two amino groups at the C2 and C6 positions. The presence of these electron-donating groups significantly influences the electronic distribution and reactivity of the entire ring system compared to the parent quinoline molecule.

The nitrogen atom in the quinoline ring is basic, while the exocyclic amino groups also possess basic properties and can act as potent nucleophiles or hydrogen bond donors.[1] This dual functionality is central to its utility as a scaffold in medicinal chemistry, where it has been explored for developing antimicrobial and anticancer agents.[1]

Structural Identification and Nomenclature

-

IUPAC Name: this compound

-

CAS Number: 855837-85-3[1]

-

Molecular Formula: C₉H₉N₃

-

Molecular Weight: 159.19 g/mol [1]

Below is a diagram illustrating the chemical structure with standardized IUPAC numbering, which is critical for interpreting spectroscopic data and understanding positional reactivity.

Caption: Structure of this compound with IUPAC numbering.

Core Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of this compound and its parent compound, quinoline, for comparison. Note that experimental data for this compound is not widely published; therefore, some values are based on closely related structures or computational predictions.

| Property | This compound | Quinoline (Parent Compound) | Data Source & Causality |

| Molecular Formula | C₉H₉N₃ | C₉H₇N | [1] |

| Molecular Weight | 159.19 g/mol | 129.16 g/mol | [1][2] |

| Appearance | Expected to be a solid, potentially colored | Colorless to yellowish oily liquid | [3] Diamines are typically solids. The parent is a liquid. |

| Melting Point | Not widely reported | -15 °C | [3] The amino groups allow for hydrogen bonding, significantly raising the melting point. |

| Boiling Point | Not widely reported | 237 °C | [4] Expected to be significantly higher than quinoline due to hydrogen bonding. |

| pKa (Conjugate Acid) | Estimated 5.0-7.0 | 4.85 - 4.90 | [5][6] The amino groups increase basicity compared to the parent quinoline. |

| LogP | 0.5 (Computed for 5,6-isomer) | 1.86 - 2.84 | [5][7][8] The amino groups increase polarity, lowering the LogP value. |

Experimental Protocols for Physicochemical Characterization

A systematic approach is required to validate the properties of this compound. The following workflow outlines the essential stages of characterization.

Caption: Workflow for the comprehensive characterization of this compound.

Protocol: Solubility Determination

Causality: Understanding solubility is paramount for applications in drug delivery (formulation in physiological media) and organic synthesis (solvent selection for reactions).[1] The presence of two amino groups suggests potential solubility in polar protic solvents via hydrogen bonding, while the aromatic core suggests solubility in various organic solvents.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Hexane.

-

Sample Preparation: Accurately weigh 1 mg of purified this compound into separate 1.5 mL vials.

-

Titration: To each vial, add the selected solvent in 100 µL increments. After each addition, vortex the vial for 30 seconds.

-

Observation: Visually inspect for complete dissolution against a dark background.

-

Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent added.

-

Classification:

-

Very Soluble: < 100 µL ( > 10 mg/mL)

-

Soluble: 100 - 500 µL (2-10 mg/mL)

-

Sparingly Soluble: 500 - 1000 µL (1-2 mg/mL)

-

Insoluble: > 1000 µL ( < 1 mg/mL) Trustworthiness Check: Run a duplicate for each solvent to ensure reproducibility. Use a high-purity standard of a known compound (e.g., quinoline) as a positive control for the organic solvents.

-

Based on its structure, this compound is expected to have limited solubility in cold water but should dissolve readily in hot water and organic solvents like DMSO and ethanol.[1]

Protocol: Spectroscopic Analysis

Spectroscopy provides irrefutable evidence of molecular structure and purity.

A. ¹H and ¹³C NMR Spectroscopy Causality: NMR confirms the carbon-hydrogen framework and the specific positions of the amino substituents. The chemical shifts are highly sensitive to the electronic environment, providing a detailed structural fingerprint.[9] Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable N-H protons.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

-

¹H NMR: Acquire with a standard pulse program. Expected signals include distinct aromatic protons on the quinoline ring and broad singlets for the two NH₂ groups. The integration of these signals should correspond to the number of protons.

-

¹³C NMR: Acquire with proton decoupling. Expect 9 distinct carbon signals, with those bonded to nitrogen (C2, C6) showing characteristic shifts. Trustworthiness Check: The number of signals, their splitting patterns, and integration in the ¹H spectrum, along with the 9 signals in the ¹³C spectrum, must be consistent with the proposed structure. 2D NMR techniques (COSY, HSQC) can be used for definitive assignment.

B. Infrared (IR) Spectroscopy Causality: IR spectroscopy is used to identify key functional groups. For this compound, this is crucial for confirming the presence of N-H bonds in the amino groups and the C=C/C=N bonds of the aromatic system.[10][11] Methodology:

-

Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory for a solid sample, or prepare a KBr pellet.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region (characteristic of primary amines).

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C=C and C=N Stretch: Strong bands in the 1500-1650 cm⁻¹ region.

-

N-H Bend: A medium band around 1600 cm⁻¹. Trustworthiness Check: The presence of the characteristic N-H stretching bands is a primary validation of the amino groups. The spectrum should be compared with reference spectra for similar aromatic amines.[10]

-

C. UV-Vis Spectroscopy Causality: The UV-Vis spectrum provides information on the conjugated π-electron system of the molecule. The absorption maxima (λ_max) are indicative of the electronic transitions within the aromatic rings.[12] Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

-

Data Acquisition: Scan across a range of 200-400 nm using a spectrophotometer.

-

Expected Spectrum: Quinoline itself shows strong absorptions. The addition of auxochromes (the amino groups) is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.[12] Trustworthiness Check: The λ_max values should be reproducible. The spectrum can be recorded in solvents of different polarities to observe any solvatochromic shifts, which provides insight into the electronic nature of the ground and excited states.[13]

Chemical Characteristics and Reactivity

The chemical behavior of this compound is governed by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the nucleophilic amino groups.

Acid-Base Properties

With three nitrogen atoms, the molecule is basic. The quinoline nitrogen has a pKa of its conjugate acid around 4.9, but this is modified by the substituents.[5] The electron-donating amino group at C6 increases the electron density on the benzene ring and, to a lesser extent, the quinoline nitrogen, making it slightly more basic. The amino group at C2, being directly on the pyridine ring, also influences basicity. The overall basicity will be a composite of these effects, making it a stronger base than quinoline. This property is critical for forming salts, a common strategy in drug formulation to improve solubility and stability.[1]

Chemical Reactivity

The molecule presents multiple sites for chemical reactions, making it a versatile building block.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Reactions: The amino groups are strong nucleophiles. They can readily react with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively.[1] This is a primary route for synthesizing derivatives with modulated biological activity.

-

Electrophilic Aromatic Substitution: The amino group at C6 is a powerful activating group, directing electrophiles to the ortho and para positions (C5 and C7). In contrast, the pyridine ring is generally deactivated towards electrophilic attack. Therefore, reactions like halogenation or nitration are expected to occur selectively on the benzene portion of the molecule.[14]

-

Cyclization Reactions: The diamine functionality allows for the construction of new fused ring systems. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the quinoline core, a common strategy in the synthesis of complex bioactive molecules.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, quinoline, and other aromatic amines should be used as a guide for safe handling.

-

General Hazards: Aromatic amines can be toxic and are often suspected carcinogens or mutagens.[15][16] Quinoline itself is harmful if swallowed or in contact with skin and may cause cancer.[15][16]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[18]

Conclusion

This compound is a molecule with a rich chemical profile defined by its unique arrangement of functional groups. Its physical properties are dominated by the potential for hydrogen bonding conferred by the amino groups, while its chemical reactivity is a nuanced balance of nucleophilic centers and an electronically diverse aromatic system. The protocols and data presented in this guide offer a robust framework for researchers to confidently characterize and strategically utilize this compound in their scientific endeavors, from fundamental reactivity studies to the rational design of novel therapeutic agents.

References

-

PubChem. 2-N-(2-aminoethyl)this compound. Available at: [Link]

-

Chemsrc. (2025, August 21). 5-Nitroquinoline | CAS#:607-34-1. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

mVOC 4.0. Quinoline. Available at: [Link]

-

Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]

-

Bernstein, M. et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

-

SlideShare. (2018, April 29). Preparation and Properties of Quinoline. Available at: [Link]

-

Finar Limited. (2010, June 10). Quinoline Material Safety Data Sheet. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

ChemSynthesis. (2025, May 20). N,2-dimethylquinoline-4,6-diamine. Available at: [Link]

-

ResearchGate. (2007). The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N).... Available at: [Link]

-

ResearchGate. (2021). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values.... Available at: [Link]

-

PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Quinoline, 99%. Available at: [Link]

-

ResearchGate. (2020). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Available at: [Link]

-

Elnekety, M. (2016). Synthesis of Quinoline and derivatives. Available at: [Link]

-

LookChem. QUINOLINE-5,6-DIAMINE 42143-23-7 wiki. Available at: [Link]

-

Sciencemadness Wiki. Quinoline. Available at: [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Available at: [Link]

-

SpectraBase. Quinoline. Available at: [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Available at: [Link]

-

PubChem. Quinoline-5,6-diamine. Available at: [Link]

-

NIST. Quinoline - the NIST WebBook. Available at: [Link]

-

Beck, A. (2009). CONCENTRATION DEPENDENT ¹H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

-

ResearchGate. (2022). a UV-Vis absorption of aminoquinoline 4 in various solvents. b.... Available at: [Link]

-

ResearchGate. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

-

Analytical Sciences. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]

-

PubChem. 2,6-Diaminopurine. Available at: [Link]

-

Ascendex Scientific, LLC. quinoline-4,6-diamine. Available at: [Link]

Sources

- 1. Buy this compound | 855837-85-3 [smolecule.com]

- 2. actylislab.com [actylislab.com]

- 3. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 4. Quinoline for synthesis 91-22-5 [sigmaaldrich.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 5-Nitroquinoline | CAS#:607-34-1 | Chemsrc [chemsrc.com]

- 8. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uop.edu.pk [uop.edu.pk]

- 15. chemos.de [chemos.de]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of Quinoline-2,6-diamine: A Technical Guide for Researchers

Molecular Structure and its Spectroscopic Implications

Quinoline-2,6-diamine possesses a rigid aromatic core with two amino substituents. These electron-donating groups significantly influence the electronic environment of the quinoline ring system, which is reflected in its spectroscopic signatures. The amino group at the 2-position, being on the pyridine ring, and the amino group at the 6-position, on the benzene ring, exert distinct electronic effects that are key to interpreting the molecule's spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, we will predict the ¹H and ¹³C NMR spectra by considering the additive effects of the two amino groups on the quinoline framework.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds with amine protons, as it allows for their observation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment, such as a standard PENDANT or DEPT sequence, should be performed. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable in establishing proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The presence of two electron-donating amino groups will cause a general upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted quinoline. The predicted chemical shifts are based on the analysis of related compounds.[2][3]

| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (Hz) |

| H-3 | ~6.5 - 6.7 | d | J ≈ 8.5 |

| H-4 | ~7.6 - 7.8 | d | J ≈ 8.5 |

| H-5 | ~7.0 - 7.2 | d | J ≈ 2.5 |

| H-7 | ~7.2 - 7.4 | dd | J ≈ 9.0, 2.5 |

| H-8 | ~7.5 - 7.7 | d | J ≈ 9.0 |

| 2-NH₂ | ~5.5 - 6.0 | br s | - |

| 6-NH₂ | ~5.0 - 5.5 | br s | - |

Interpretation:

-

H-3 and H-4: The amino group at the 2-position will strongly shield the H-3 proton, causing a significant upfield shift. H-4 will be less affected but still shifted upfield compared to quinoline.

-

H-5, H-7, and H-8: The amino group at the 6-position will most significantly shield the ortho protons (H-5 and H-7), with a lesser effect on the para proton (H-8).

-

Amine Protons (NH₂): The chemical shifts of the amine protons are variable and depend on concentration, temperature, and solvent. They typically appear as broad singlets.

Caption: Structure of this compound with proton numbering for NMR analysis.

Predicted ¹³C NMR Spectrum

The electron-donating amino groups will also cause a significant upfield shift for the carbon atoms they are attached to (ipso carbons) and the ortho and para carbons.

| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |

| C-2 | ~155 - 158 |

| C-3 | ~110 - 113 |

| C-4 | ~135 - 138 |

| C-4a | ~145 - 148 |

| C-5 | ~120 - 123 |

| C-6 | ~148 - 151 |

| C-7 | ~115 - 118 |

| C-8 | ~128 - 131 |

| C-8a | ~140 - 143 |

Interpretation:

-

C-2 and C-6: These carbons, directly attached to the nitrogen of the amino groups, will be significantly deshielded due to the electronegativity of nitrogen but also shielded by resonance effects. The net effect is a downfield shift compared to unsubstituted carbons in the ring.

-

Ortho and Para Carbons: Carbons ortho and para to the amino groups (C-3, C-5, C-7, and C-8a) will experience the strongest shielding effects and appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule.[4] For this compound, the key features will be the N-H stretches of the amino groups and the vibrations of the aromatic quinoline core.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H symmetric and asymmetric stretching | Medium to Strong |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1650 - 1550 | N-H scissoring and C=C/C=N ring stretching | Strong |

| 1500 - 1400 | Aromatic ring stretching | Medium to Strong |

| 1350 - 1250 | C-N stretching | Medium |

| 900 - 650 | C-H out-of-plane bending | Strong |

Interpretation:

-

N-H Stretching: The most characteristic feature will be the pair of bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine groups.

-

Aromatic Vibrations: The complex pattern of bands in the 1650-1400 cm⁻¹ region is characteristic of the quinoline aromatic system.

-

C-H Bending: The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.[5]

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is likely to be a solid at room temperature. Electron ionization (EI) can also be used, which will induce more fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass determination, which can confirm the elemental composition.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, as the amino groups are readily protonated.

Predicted Mass Spectrum

-

Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): The molecular formula of this compound is C₉H₉N₃. The calculated monoisotopic mass is 159.080 g/mol . In an ESI spectrum, the base peak would be expected at m/z 160.087 ([M+H]⁺). In an EI spectrum, the molecular ion peak would be at m/z 159.080.

-

Key Fragmentation Patterns: Under EI conditions, common fragmentation pathways for quinolines involve the loss of HCN (27 Da) from the pyridine ring. The presence of the amino groups may lead to additional fragmentation pathways.

Table of Predicted m/z Values:

| m/z | Proposed Fragment | Ionization Mode |

| 160.087 | [C₉H₉N₃ + H]⁺ | ESI |

| 159.080 | [C₉H₉N₃]⁺˙ | EI |

| 142.063 | [M - NH₃]⁺˙ | EI |

| 132.061 | [M - HCN]⁺˙ | EI |

Caption: Predicted fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing logical inferences from the known spectral data of related aminoquinolines, researchers can confidently identify and characterize this molecule. The protocols and interpretations presented herein offer a solid foundation for the empirical analysis of this compound and its derivatives in a research and development setting.

References

-

Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

- MDPI. (2025).

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- International Journal for Multidisciplinary Research. (2025).

-

PubChem. (n.d.). 2,6-Diaminopurine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

- International Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

- Impact Factor. (2021).

- Der Pharma Chemica. (n.d.).

-

NIST. (n.d.). Quinoline, 2,6-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,6-Dimethylquinoline (FDB004393). Retrieved from [Link]

-

NIST. (n.d.). 6-Quinolinamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Quinoline-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1] First isolated from coal tar in the 19th century, its unique bicyclic aromatic structure has captivated chemists for generations, leading to the development of a rich and diverse synthetic repertoire.[2] Within this important class of heterocycles, amino-substituted quinolines have garnered particular attention for their therapeutic potential, most notably as antimalarial agents.[3][4] This guide delves into the specific case of Quinoline-2,6-diamine, a versatile building block in modern drug discovery. While the precise moment of its first synthesis is not prominently documented in the annals of chemical history, its existence is a logical consequence of the foundational synthetic methodologies developed in the late 19th and early 20th centuries. This document provides a comprehensive overview of the historical context that enabled its synthesis, details modern, reliable protocols for its preparation, and explores its applications in contemporary research, particularly in the realm of drug development.

The Dawn of Quinoline Chemistry: A Historical Perspective

The story of quinoline begins not in a laboratory, but in the byproducts of the industrial revolution. The distillation of coal tar, a complex mixture of organic compounds, provided the raw material from which many of the foundational molecules of organic chemistry were first isolated.[2] The elucidation of the structure of these compounds, including quinoline, was a major focus of late 19th-century chemistry and paved the way for the development of synthetic methods to construct these and related molecules with greater control and diversity.

A flurry of discoveries in the late 1800s established the bedrock of quinoline synthesis, with several named reactions emerging that are still taught and utilized today.[2] These classical methods, born from the vibrant fields of dye chemistry and natural product synthesis, provided the first rational pathways to the quinoline core.[5]

Among the most significant of these early methods are:

-

The Skraup Synthesis (1880): One of the oldest and most direct routes to the quinoline core, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] This often vigorous reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.[6]

-

The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds in place of glycerol to react with anilines, typically under acidic conditions.[7] This modification offered greater flexibility in the substitution pattern of the resulting quinoline.

-

The Friedländer Synthesis (1882): This method provides a powerful and versatile route to quinolines through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][8] The reaction is typically catalyzed by either acid or base and is characterized by its regioselectivity.[1]

These foundational reactions, along with others like the Combes and Pfitzinger syntheses, created a robust toolbox for the nascent field of heterocyclic chemistry and set the stage for the synthesis of a vast array of substituted quinolines, including the diamino derivatives.[2]

Plausible Pathways to this compound in the Classical Era

While a singular, celebrated publication detailing the "discovery" of this compound is not apparent, its synthesis would have been a logical and achievable goal for the organic chemists of the late 19th and early 20th centuries. The intellectual framework and the practical tools provided by the classical named reactions would have offered several plausible synthetic routes.

A likely approach would have involved a multi-step sequence, starting with a readily available substituted aniline. For instance, a synthetic chemist of the era could have envisioned a synthesis beginning with the nitration of a suitable acetanilide to introduce nitro groups that could later be reduced to the desired amino functionalities. The general strategy would involve building the quinoline core first, followed by the functional group interconversion of nitro groups to amines.

A hypothetical retrosynthetic analysis based on the Skraup reaction, a workhorse of quinoline synthesis, illustrates this point:

Caption: Hypothetical retrosynthesis of this compound using a classical approach.

This logical, albeit challenging, pathway highlights how the synthesis of this compound was well within the conceptual and technical reach of early synthetic chemists. The development of more controlled and higher-yielding methods in the 20th century would have further facilitated its preparation and purification, leading to its availability as a versatile building block for further chemical exploration.

Modern Synthetic Methodologies for this compound

Contemporary approaches to the synthesis of this compound benefit from a deeper understanding of reaction mechanisms and the availability of a wider range of reagents and analytical techniques. A common and reliable modern strategy involves a multi-step synthesis starting from commercially available precursors, often involving the construction of a substituted quinoline with nitro groups that are subsequently reduced.

Below is a detailed, step-by-step protocol for a representative synthesis of this compound, which can be adapted and optimized based on available laboratory resources and desired scale.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 6-aminoquinoline, involving a nitration step followed by a reduction.

Step 1: Synthesis of 6-Amino-2-nitroquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-aminoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a solution of fuming nitric acid (1.1 equivalents) in concentrated sulfuric acid via the dropping funnel, maintaining the reaction temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-amino-2-nitroquinoline.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-amino-2-nitroquinoline (1 equivalent) in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (5 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and precipitate the tin salts.

-

Extraction: Filter the mixture through a pad of celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Workflow for a modern synthesis of this compound.

Applications in Drug Discovery and Materials Science

The diamino substitution pattern of this compound makes it a particularly valuable scaffold in the design of molecules with specific biological activities. The two amino groups provide handles for further functionalization, allowing for the creation of libraries of derivatives with diverse chemical properties. This has led to its use in the development of a range of therapeutic agents.

While specific drugs derived directly from this compound are not as prevalent as those from its 4-amino and 8-amino isomers, the broader class of aminoquinolines has been extensively investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many quinoline derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and the disruption of microtubule dynamics. The amino groups of this compound can be functionalized to interact with specific binding pockets in these targets.

-

Antimalarial Drugs: The history of aminoquinolines is deeply intertwined with the fight against malaria.[3] While chloroquine and primaquine are the most famous examples, the search for new antimalarials with activity against resistant strains of Plasmodium falciparum is ongoing, and novel aminoquinoline scaffolds are continuously being explored.

-

Kinase Inhibitors: Protein kinases are a major class of drug targets, and the quinoline scaffold is a common feature in many approved kinase inhibitors. The ability to derivatize the two amino groups of this compound allows for the fine-tuning of interactions with the ATP-binding site of various kinases.

The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy and where quinoline-based kinase inhibitors play a significant role.

Caption: Inhibition of the MAPK/ERK signaling pathway by a quinoline-based kinase inhibitor.

Beyond its applications in drug discovery, the quinoline moiety is also found in functional dyes and other materials due to its unique photophysical properties.[9] The diamino substitution of this compound can be used to modulate these properties and to incorporate the quinoline core into larger polymeric structures.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound as described in the experimental protocol.

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Starting Material | 6-Aminoquinoline | 6-Amino-2-nitroquinoline |

| Key Reagents | Fuming HNO₃, H₂SO₄ | SnCl₂·2H₂O, Ethanol |

| Reaction Time | 2-3 hours | 4-6 hours |

| Reaction Temperature | 0-5 °C | Reflux |

| Typical Yield | 70-80% | 60-70% |

| Purity (post-purification) | >95% | >98% |

| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |

Conclusion

This compound stands as a testament to the enduring legacy of classical organic synthesis and its continued relevance in modern scientific discovery. While the specific historical details of its initial preparation may be lost to time, its synthesis was a logical and inevitable outcome of the foundational discoveries in quinoline chemistry. Today, with the advent of modern synthetic and analytical methods, this compound is a readily accessible and highly versatile building block. Its unique structural features and the ability to functionalize its two amino groups have cemented its role as a valuable scaffold in the design and synthesis of novel therapeutic agents and functional materials. The journey of this molecule, from a hypothetical target in the minds of early chemists to a key component in cutting-edge research, underscores the cumulative and ever-evolving nature of the chemical sciences.

References

- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(34), 22065-22086.

- Bandyopadhyay, A., et al. (2021). Triflic acid mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles: a new route to 2-thiomethyl-3-cyano-4-aminoquinolines. Organic & Biomolecular Chemistry, 19(1), 107-112.

- A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302.

- The cinchona alkaloids and the aminoquinolines. (2020). In Antimalarial Agents (pp. 1-36). Elsevier.

- Chen, F., et al. (2023). Palladium-Catalyzed Dehydrogenative Aromatization for the Synthesis of 4-Aminoquinolines. The Journal of Organic Chemistry, 88(22), 15589–15596.

- Dreger, A., et al. (2010). A Novel Rearrangement of 1-Phenyl-Substituted Pyrazolium Salts to 4-Aminoquinolines.

- Elderfield, R. C., et al. (1946). Synthesis of Certain Simple 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1259–1267.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Guglielmo, S., et al. (2009). A New Series of Amodiaquine Analogues Modified in the Basic Side Chain with in Vitro Antileishmanial and Antiplasmodial Activity. European Journal of Medicinal Chemistry, 44(11), 4539-4548.

- Kumar, A., et al. (2021). Aza-Michael addition/intramolecular annulation for the synthesis of polysubstituted 4-aminoquinolines. Organic & Biomolecular Chemistry, 19(3), 576-581.

- An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Deriv

- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (1981).

- Skraup reaction process for synthesizing quinolones. (2000).

- The Friedländer Synthesis of Quinolines. (1982). Organic Reactions, 28, 37-201.

- Process for the preparation of quinolines. (1986).

- High-purity quinoline derivative and method for manufacturing same. (2019).

- TheFriedländer Synthesis of Quinolines. (1982). Researcher.Life.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21353-21374.

- Process for the production of quinoline. (1957).

- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2010). Tetrahedron, 66(6), 1249-1256.

- Previous methods for the synthesis of 4-aminoquinoline. (2015).

- SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). Unpublished manuscript.

- A New Synthesis of 7,8-Diaminoquinoline. (1948). Journal of the American Chemical Society, 70(11), 3967-3967.

- Production of 2,6-diamino-pyridine. (2007).

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry, 21(30), 6143-6163.

- How to synthesize 6-aminoquinoline. (2024). Guidechem.

- Early drug discovery and the rise of pharmaceutical chemistry. (2014). Drug testing and analysis, 6(5), 427-434.

- Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (2021). Chemistry–A European Journal, 27(13), 4230-4248.

- Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. (1975). Journal of medicinal chemistry, 18(11), 1088-1094.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 5. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]